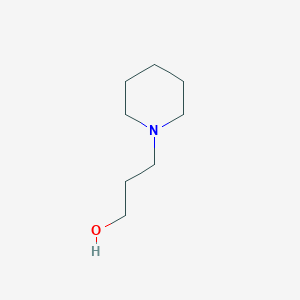

1-Piperidinepropanol

Beschreibung

Historical Context and Significance of Piperidine (B6355638) Derivatives in Scientific Inquiry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a structural motif of immense importance in chemistry and pharmacology. nih.govijnrd.org This fundamental structure is found in a vast number of natural alkaloids and synthetic pharmaceuticals, underscoring its long-standing significance in scientific inquiry. nih.govijnrd.org Historically, the isolation and study of piperidine-containing natural products, such as those from the black pepper plant (Piper nigrum), from which piperidine derives its name, laid the groundwork for understanding their physiological effects. ijnrd.org

Over the years, chemists have developed a multitude of synthetic methods for creating substituted piperidines, allowing for the systematic exploration of their structure-activity relationships. nih.gov This has led to the discovery of numerous piperidine derivatives with a wide range of pharmacological activities, including analgesic, anti-inflammatory, antipsychotic, and antimicrobial properties. ontosight.aiontosight.aiontosight.ai The established biological relevance of the piperidine core continues to drive research into new derivatives, with thousands of related papers published in recent years. nih.gov

The Foundational Role of 1-Piperidinepropanol as a Chemical Scaffold

In the realm of drug discovery and medicinal chemistry, a "scaffold" refers to the core structure of a molecule that serves as a template for generating a library of related compounds. biosolveit.delifechemicals.com this compound, with its distinct piperidine and propanol (B110389) moieties, functions as a valuable chemical scaffold. The presence of the hydroxyl (-OH) group and the tertiary amine within the piperidine ring offers two key points for chemical modification.

This dual functionality allows for the systematic alteration of the molecule's properties, such as its size, shape, and electronic distribution. nih.gov By modifying the scaffold, chemists can fine-tune the compound's interaction with biological targets, a process central to modern drug design known as scaffold hopping or lead optimization. biosolveit.denih.gov The ability to create a diverse range of derivatives from a single, well-defined core makes this compound an attractive starting point for developing new therapeutic agents.

Overview of Current Research Landscape and Academic Interest in this compound

Current research interest in this compound is robust and multifaceted, primarily centered on its utility as a synthetic building block. chemicalbook.inscbt.com It serves as a reactant in a variety of chemical transformations, including the Mitsunobu reaction and Suzuki coupling, which are powerful tools for creating complex molecules. chemicalbook.invulcanchem.com

A significant area of investigation involves the synthesis of novel this compound derivatives with potential therapeutic applications. Researchers are actively exploring its use in the preparation of:

Ionizable amine lipids for lipid nanoparticle drug delivery systems. chemicalbook.inpharmaffiliates.comchemicalbook.com These systems are crucial for the targeted delivery of nucleic acids. chemicalbook.inpharmaffiliates.com

Histamine (B1213489) H3 receptor antagonists. chemicalbook.invulcanchem.com

Protein lysine (B10760008) methyltransferase G9a inhibitors. chemicalbook.invulcanchem.com

Serotonin-4 receptor antagonists. chemicalbook.invulcanchem.com

Checkpoint kinase Chk2 inhibitors. chemicalbook.invulcanchem.com

The ongoing exploration of this compound and its derivatives highlights its continued importance as a versatile platform for innovation in synthetic and medicinal chemistry. The potential for these compounds to address a range of biological targets ensures that academic and industrial interest in this scaffold remains high. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-piperidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c10-8-4-7-9-5-2-1-3-6-9/h10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRXAFVBCHEMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146207 | |

| Record name | Piperidine-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-58-5 | |

| Record name | 1-Piperidinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinepropanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Piperidinepropanol

Established Synthetic Pathways for 1-Piperidinepropanol

Conventional Reaction Routes and Synthetic Strategies

The synthesis of this compound and its analogs is often achieved through well-established reaction pathways. One common method involves the N-alkylation of piperidine (B6355638) with a suitable three-carbon synthon bearing a hydroxyl group or a precursor to it. For instance, the reaction of piperidine with 3-bromopropanol can yield this compound. prepchem.com A similar strategy is employed in the synthesis of cis-2,6-dimethyl-1-piperidinepropanol, where cis-2,6-dimethylpiperidine (B46485) is reacted with 3-bromopropanol in xylene. prepchem.com

Another conventional approach is the reduction of a corresponding carbonyl compound. The related compound, 1-Piperidinepropanal, which has an aldehyde group instead of an alcohol, can be reduced to form this compound. vulcanchem.com This transformation is a standard reduction reaction in organic chemistry.

Furthermore, the synthesis of derivatives can be achieved through multi-step sequences. For example, the preparation of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride involves the initial synthesis of this compound from piperidine via N-alkylation. google.comresearchgate.netrsc.orgresearchgate.netrsc.org This intermediate is then subjected to a substitution reaction with another molecule. google.comresearchgate.netrsc.orgresearchgate.netrsc.org

Grignard reactions also provide a route to more complex this compound derivatives. The synthesis of pridinol, which is 1,1-diphenyl-3-piperidin-1-ylpropan-1-ol, can be accomplished through the Grignard reaction of ethyl 3-piperidinopropionate with phenylmagnesium bromide. nih.gov Similarly, 1-cyclohexyl-1-phenyl-3-piperidinepropanol hydrochloride is synthesized by reacting an intermediate, propiophenone (B1677668) piperidine hydrochlorate, with a Grignard reagent. google.com

Literature-Reported Preparations of this compound and Related Analogues

Several specific preparations of this compound and its analogues have been documented in the chemical literature.

Synthesis of cis-2,6-dimethyl-1-piperidinepropanol: A stirred solution of cis-2,6-dimethylpiperidine in xylene is treated with 3-bromopropanol. The mixture is heated at reflux for 2 hours and then stirred for 16 hours as it cools. The product is isolated by filtration and distillation under reduced pressure. prepchem.com

Synthesis of α-phenyl-4-[(3-ethoxy-2-naphthyl)methyl]-1-piperidinepropanol: This compound is obtained by reacting 4-[(3-ethoxy-2-naphthyl)methyl]piperidine with 3-bromo-1-phenylpropanol. prepchem.com

Synthesis of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride: This synthesis involves the N-alkylation of piperidine to form this compound, which then undergoes a substitution reaction with 3-(4-chlorophenyl)propyl methanesulfonate. google.com

Synthesis of 1-Cyclohexyl-1-phenyl-3-piperidinepropanol hydrochloride: This involves a Mannich reaction of acetophenone, piperidine hydrochloride, and formaldehyde (B43269) to form a propiophenone intermediate, which is then reacted with a Grignard reagent prepared from chlorocyclohexane. google.com

Synthesis of Pridinol: Pridinol is prepared by the Grignard reaction of ethyl 3-piperidinopropionate with phenylmagnesium bromide. nih.gov

Advanced Synthetic Approaches to this compound Derivatives

This compound is not only synthesized through various routes but also utilized as a key reactant in advanced synthetic methodologies to construct complex molecular architectures. chemicalbook.invulcanchem.comcenmed.com

Utilization of this compound in Coupling Reactions (e.g., Suzuki-coupling)

This compound has been documented as a reactant in Suzuki-coupling reactions. chemicalbook.invulcanchem.comcenmed.com The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used to form carbon-carbon bonds. wikipedia.orgconsensus.applibretexts.org In this context, this compound or its derivatives can be modified to contain a boronic acid or a halide, enabling their participation in Suzuki couplings to create more elaborate structures, such as biaryl compounds. wikipedia.orgresearchgate.net While specific examples detailing the exact role of the this compound moiety in a Suzuki reaction were not found in the provided search results, its listing as a reactant suggests its functional groups can be manipulated for this purpose. chemicalbook.invulcanchem.comcenmed.com For instance, the hydroxyl group could be converted into a triflate, or the piperidine ring could be functionalized with a halide or boronic acid to serve as a coupling partner.

Application in Cycloaddition Reactions (e.g., Mitsunobu Reaction in Intramolecular Nitrile Oxide-Alkene Cycloadditions)

This compound is explicitly mentioned as a reactant in the Mitsunobu reaction, particularly in the context of intramolecular nitrile oxide-alkene cycloadditions. scbt.comchemicalbook.invulcanchem.comcenmed.com The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol into a variety of other functional groups, including esters and ethers, with inversion of stereochemistry. organic-chemistry.org The reaction typically involves an alcohol, a nucleophile, a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate (like diethyl azodicarboxylate - DEAD). organic-chemistry.org

In the synthesis of isothiourea derivatives, this compound's hydroxyl group is activated under Mitsunobu conditions, allowing for S-alkylation with a thiourea (B124793) derivative. nii.ac.jp For example, the reaction of a thiourea with this compound in the presence of tetramethylazodicarboxamide (TMAD) and tributylphosphine (B147548) can proceed smoothly to form an N-phenylacetyl-S-alkylisothiourea. nii.ac.jp This highlights the utility of the Mitsunobu reaction in forming C-S bonds using this compound. nii.ac.jp

Derivatization Strategies for Enhancing Molecular Complexity

The functional groups of this compound provide handles for various derivatization strategies to build more complex molecules.

One key strategy is the conversion of the hydroxyl group into other functionalities. For instance, it can be reacted with hydrogen bromide to form 3-(3-Bromopropyl)piperidine hydrobromide, a useful building block for introducing the piperidinepropyl moiety into other molecules through nucleophilic substitution.

The piperidine nitrogen can also be a site for further reactions. While it is already a tertiary amine in this compound, it can be involved in the synthesis of more complex heterocyclic systems or act as a basic center in various reactions.

Furthermore, this compound is used as a starting material for the synthesis of pharmacologically active compounds. It is a reactant in the synthesis of histamine (B1213489) H3 receptor antagonists, protein lysine (B10760008) methyltransferase G9a inhibitors, serotonin-4 receptor antagonists, and checkpoint kinase Chk2 inhibitors. chemicalbook.invulcanchem.comcenmed.comechemi.com In these syntheses, the this compound moiety is incorporated into a larger molecular framework, often through multi-step reaction sequences that may involve protection, activation, and coupling reactions. nih.govresearchgate.net For example, in the synthesis of a quinoline (B57606) derivative, the hydroxyl group of this compound is deprotonated with sodium hydride and then reacts with a bromo-substituted quinoline in a nucleophilic aromatic substitution reaction. nih.gov

The synthesis of various amide derivatives is another approach to enhance molecular complexity. mdpi.com By coupling the piperidine-containing fragment with various carboxylic acids, a library of compounds with diverse properties can be generated.

The table below summarizes some of the research findings on the derivatization of this compound.

| Derivative | Synthetic Application | Reference |

| Isothioureas | Reactant in Mitsunobu S-alkylation for synthesis of histamine H3 receptor antagonists. | nii.ac.jp |

| 6-bromo-2-(3-(piperidin-1-yl)propoxy)quinoline | Synthesis of potential HSF1 pathway inhibitors. | nih.gov |

| 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride (Pitolisant) | Synthesis of a histamine H3 receptor antagonist. | google.comresearchgate.netrsc.orgresearchgate.netrsc.org |

| 3-(3-Bromopropyl)piperidine hydrobromide | Intermediate for further functionalization. |

Stereochemical Considerations in the Synthesis of this compound Analogues

The biological activity of this compound analogues is often intrinsically linked to their stereochemistry. The specific three-dimensional arrangement of atoms within the molecule can dictate its interaction with biological targets, making stereochemical control a critical aspect of the synthesis of these compounds.

Chiral Synthesis and Stereoselective Transformations

The creation of specific stereoisomers of this compound analogues necessitates the use of chiral synthesis strategies and stereoselective transformations. These methods aim to produce a single enantiomer or diastereomer, thereby avoiding the need for challenging and often costly purification of isomeric mixtures.

A key strategy in the chiral synthesis of β-amino alcohols, a class to which this compound belongs, is the enantioselective addition of organometallic reagents to aldehydes. For instance, piperidine-based β-amino alcohols derived from L-phenylalanine have been successfully used as chiral ligands to catalyze the enantioselective addition of diethylzinc (B1219324) to various aldehydes. researchgate.net This approach has yielded secondary alcohols with high enantiomeric excess (ee), in some cases up to 98%. researchgate.net The choice of substituent on the nitrogen atom of the piperidine ring has been observed to influence the degree of asymmetric induction. researchgate.net

Another powerful technique is the stereoselective reduction of precursor ketones. The reduction of acyclic N-sulfinyl β-amino ketones using different reducing agents can lead to either anti- or syn-1,3-amino alcohols with high selectivity. nih.gov For example, the use of Li(t-BuO)₃AlH and LiEt₃BH allows for the selective formation of the desired diastereomer. nih.gov This methodology has been applied in the formal asymmetric synthesis of piperidine alkaloids like (-)-pinidinol and (+)-epipinidinol from a common N-sulfinyl β-amino ketone ketal precursor. nih.gov

The functionalization of the piperidine ring itself can also be achieved with a high degree of stereocontrol. Chiral dirhodium catalysts have been employed for the C2 functionalization of N-Boc-piperidine, leading to products with good diastereomeric ratios and high enantioselectivity. nih.gov The choice of both the chiral catalyst and the ester group on the diazoacetate reagent was found to be crucial in maximizing the stereoselectivity of this transformation. nih.gov For example, the use of Rh₂(R-TCPTAD)₄ as a catalyst in the reaction with a trichloroethyl derivative resulted in an 11:1 diastereomeric ratio and 93% ee. nih.gov

Furthermore, intramolecular reactions can be guided by chiral auxiliaries or catalysts to produce stereochemically defined piperidine derivatives. For example, the condensation of (S)-phenylglycinol with ω-oxo alkynones provides a route to chiral piperidine β-enamino ketones. arkat-usa.org

Table 1: Examples of Stereoselective Transformations in the Synthesis of this compound Analogues and Related Structures

| Transformation | Chiral Catalyst/Reagent | Substrate | Product Stereoselectivity | Reference |

| Enantioselective addition of diethylzinc | Piperidine-based β-amino alcohol 4c | Aromatic aldehydes | Up to 98% ee | researchgate.net |

| Stereoselective reduction | Li(t-BuO)₃AlH / LiEt₃BH | Acyclic N-sulfinyl β-amino ketones | High anti/syn selectivity | nih.gov |

| C2-functionalization | Rh₂(R-TCPTAD)₄ | N-Boc-piperidine and trichloroethyl aryldiazoacetate | 11:1 d.r., 93% ee | nih.gov |

| Condensation | (S)-phenylglycinol | ω-oxo alkynones | Chiral piperidine β-enamino ketones | arkat-usa.org |

Isomerism and Diastereomeric Purity in Derivative Development

The development of this compound derivatives often contends with the presence of multiple stereogenic centers, leading to the possibility of various stereoisomers. For example, the structure of Biperiden, an analogue of this compound, contains two chiral centers, resulting in four possible stereoisomers. Additionally, the norbornene moiety in Biperiden introduces the possibility of exo and endo isomers. The pharmacologically active form is predominantly the exo isomer, highlighting the importance of isomeric purity.

Traditional synthetic methods for such analogues often lack stereochemical control, producing mixtures of isomers that require separation. The separation of diastereomers can sometimes be achieved through techniques like silica (B1680970) gel chromatography. For instance, the reaction of 3-tricyclo[2.2.1.0²,⁶]heptylmagnesium chloride with 1-azabicyclo[3.3.0]octan-5-one yields two diastereomers that can be separated using this method.

The determination of diastereomeric purity is a crucial analytical step in the development of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. For example, the comparison of ¹³C NMR spectroscopic data can be used to assign the absolute configuration of piperidine compounds. arkat-usa.org Gas chromatography (GC) analysis has also been utilized to determine the selectivity of reactions, such as the >99.5% exo-selectivity achieved in the selective oxidation of 5-ethylene-2-norbornene.

In some cases, the formation of salts with chiral acids, such as tartaric acid, can be employed to separate enantiomers or diastereomers. dss.go.th The differential solubility of the resulting diastereomeric salts can facilitate their separation. dss.go.th

The pursuit of diastereomerically pure compounds is driven by the often-significant differences in biological activity and safety profiles between isomers. Therefore, the development of stereoselective synthetic routes and robust analytical methods for determining isomeric purity remains a key focus in the medicinal chemistry of this compound and its derivatives.

Pharmacological and Biological Research on 1 Piperidinepropanol and Its Derivatives

Exploration of Pharmacological Activities of Piperidinepropanols

Derivatives of 1-Piperidinepropanol have been the subject of various pharmacological investigations, revealing a range of biological activities. These compounds, characterized by a piperidine (B6355638) ring connected to a propanol (B110389) chain, have shown potential as therapeutic agents. ontosight.aiontosight.aiontosight.ai

Investigations into Anticholinergic Properties

Certain this compound derivatives have been identified as possessing anticholinergic effects. ontosight.aiontosight.aiontosight.ai These properties are attributed to their ability to act as muscarinic receptor antagonists. ontosight.ainih.gov For instance, Biperiden, a notable derivative, exhibits a strong blocking effect on M1 muscarinic receptors within the central nervous system. nih.gov This antagonism of muscarinic receptors, both centrally and peripherally, underlies its therapeutic potential in managing certain neurological and gastrointestinal disorders. ontosight.aipharmacompass.comnih.gov The lactate (B86563) salt of Biperiden is noted to enhance its solubility and bioavailability, facilitating its action. cymitquimica.com

Studies on Analgesic Effects

Research has consistently pointed towards the analgesic, or pain-relieving, properties of this compound derivatives. ontosight.aiontosight.aiontosight.ai Some studies suggest that these compounds may exert their effects by interacting with opioid receptors in the brain. ontosight.ai The potential for these derivatives to serve as a basis for the development of new analgesic drugs is an active area of research. ontosight.ai The piperidine moiety is considered a key structural feature for this pharmacological activity. solubilityofthings.com

Research into Anti-inflammatory Activities

In addition to their analgesic effects, this compound derivatives have demonstrated anti-inflammatory activities. ontosight.aiontosight.aiontosight.ai This suggests their potential utility in treating various inflammatory conditions. ontosight.ai The piperidine scaffold is considered a promising base for designing new molecules with anti-inflammatory potential. nih.gov For example, piperine, a compound from the Piperaceae family, has shown inhibitory action against cyclooxygenase-1, an enzyme involved in inflammation. phcogres.com

Examination of Antimicrobial Potential

The antimicrobial potential of this compound derivatives has also been a focus of investigation. ontosight.ai Some derivatives have shown effectiveness against certain microorganisms. ontosight.ai For instance, a small aromatic molecule containing a piperidinepropanol core, known as JD1, was found to prevent the survival of S. Typhimurium in macrophages. nih.gov Further studies on piperidin-4-one derivatives have shown promising antibacterial and antifungal activity against various strains when compared to standard drugs like ampicillin (B1664943) and terbinafine. biomedpharmajournal.orgresearchgate.net

Neuropharmacological Investigations of this compound Derivatives

The neuropharmacological effects of this compound derivatives are a significant area of study, particularly their interactions with neurotransmitter systems.

Modulatory Effects on Neurotransmitter Receptors

Derivatives of this compound have been shown to modulate the activity of various neurotransmitter receptors. A prominent example is Biperiden, which acts as a muscarinic antagonist with high affinity for the M1 subtype. nih.gov This action helps to rebalance (B12800153) cholinergic neurotransmission. nih.gov

Furthermore, research has explored the interaction of certain derivatives with NMDA receptors. For example, Ro25-6981, an ifenprodil (B1662929) derivative with a piperidinepropanol structure, is a selective, non-competitive antagonist of the NR2B subunit of the NMDA receptor. nih.gov Such compounds are valuable tools for studying the specific roles of NMDA receptor subunits in neuronal function and plasticity. nih.govgla.ac.uk The modulation of these receptors highlights the potential of this compound derivatives in influencing glutamatergic neurotransmission. researchgate.netresearchgate.net

Specific Receptor Target Antagonism (e.g., Histamine (B1213489) H3 Receptor Antagonists)

Interactions with N-Methyl-D-Aspartate (NMDA) Receptors

Perhaps the most extensively studied derivatives of this compound are those that interact with the N-Methyl-D-Aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor for synaptic plasticity, learning, and memory.

The derivative Ro 25-6981, also known as (αR,βS)-α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol, is a highly potent and selective antagonist of NMDA receptors that contain the GluN2B (formerly NR2B) subunit. 182.160.97google.com The functional characteristics of NMDA receptors are largely determined by their subunit composition, particularly the type of GluN2 subunit (A-D) they contain. google.com

Ro 25-6981 exhibits remarkable selectivity for GluN2B-containing receptors over those containing the GluN2A subunit. In vitro studies using cloned receptor subunits expressed in Xenopus oocytes reported IC₅₀ values of 0.009 µM for GluN1/GluN2B receptors and 52 µM for GluN1/GluN2A receptors, indicating a selectivity of over 5000-fold. google.com This high degree of selectivity makes Ro 25-6981 an invaluable pharmacological tool for dissecting the specific roles of GluN2B-containing NMDA receptors in the brain. google.com The compound acts as a non-competitive, activity-dependent blocker, meaning its inhibitory effect is more pronounced when the receptor is activated by glutamate. google.com

Table 2: Selectivity of Ro 25-6981 for NMDA Receptor Subunits

| Receptor Subunit Combination | IC₅₀ Value | Selectivity Fold (NR2A/NR2B) | Source(s) |

|---|---|---|---|

| GluN1C / GluN2B | 0.009 µM (9 nM) | >5000 | google.com |

| GluN1C / GluN2A | 52 µM | - | google.com |

Given the central role of NMDA receptors in synaptic plasticity, Ro 25-6981 has been widely used to investigate the specific contribution of the GluN2B subunit to long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms thought to underlie learning and memory.

The findings, however, have been complex and appear to depend on the brain region, developmental stage, and induction protocol used. Some studies have reported that Ro 25-6981 can block or reduce LTP. For instance, in the anterior cingulate cortex, GluN2B antagonists were found to partially block LTP. In contrast, other studies have found that selective blockade of GluN2B with Ro 25-6981 has no effect on the induction of LTP in the adult hippocampus and perirhinal cortex. One in vivo study in rats concluded that specific blockade of the GluN2B subunit was not sufficient to modify hippocampal LTP induced by a theta burst stimulation protocol.

Conversely, research in the adult perirhinal cortex has shown that LTD critically depends on the activation of GluN2B-containing NMDA receptors. In these studies, LTD induction was completely prevented by Ro 25-6981. This suggests a differential role for GluN2 subunits, with GluN2A-containing receptors being more critical for LTP and GluN2B-containing receptors being essential for this form of LTD.

The interaction between glutamatergic and dopaminergic systems is crucial for motor control and reward-motivated behaviors. Research using Ro 25-6981 has helped to clarify the role of GluN2B-containing receptors in modulating dopamine (B1211576) release.

One study found that Ro 25-6981 on its own had no effect on dopamine release in the nucleus accumbens of rats. However, when administered prior to nicotine, it significantly potentiated the nicotine-induced release of dopamine. google.com This suggests that the GluN2B subunit may play a specific role in the reinforcing effects of drugs like nicotine. google.com

In another line of research focusing on the striatum, it was found that bath application of NMDA depressed evoked-dopamine release. This depression was not affected by the GluN2B-selective antagonist Ro 25-6981, but was abolished by a GluN2A-preferring antagonist. These results indicate an important role for GluN2A-containing, rather than GluN2B-containing, NMDA receptors in regulating evoked-dopamine release in the striatum.

Impact on Synaptic Plasticity (e.g., Long-Term Potentiation (LTP) and Long-Term Depression (LTD))

Potential in Neurological and Psychiatric Disorder Research (e.g., Anxiety, Depression)

The diverse pharmacological activities of this compound derivatives have positioned them as valuable research tools and potential starting points for therapies aimed at neurological and psychiatric disorders. nih.gov Aberrant synaptic plasticity, which can be studied using these compounds, has been associated with such conditions.

The selective nature of GluN2B antagonists like Ro 25-6981 makes them particularly interesting. These antagonists have shown potential therapeutic value in animal models of Parkinson's disease, where they produced anti-parkinsonian effects and potentiated the action of levodopa.

Furthermore, piperazine (B1678402) and piperidine derivatives are widely studied for their potential in treating mental disorders like anxiety and depression. The modulation of monoaminergic pathways is a key mechanism for many antidepressant and anxiolytic drugs. While research on this compound derivatives specifically for depression and anxiety is part of a broader exploration of piperidine-containing compounds, their demonstrated activity at key CNS targets like H3 and NMDA receptors highlights their relevance in the preclinical investigation of these complex disorders. nih.gov

Applications in Investigating Nociceptive Pathways

The investigation of nociceptive pathways, the neural processes of encoding and processing noxious stimuli, has utilized various chemical probes to elucidate the roles of specific receptors and channels. Among these, derivatives of this compound have emerged as valuable tools, particularly in the study of the N-methyl-D-aspartate (NMDA) receptor system, which is critically involved in pain transmission and sensitization.

A notable derivative in this context is (R-(R,S))-α-(4-Hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol, also known as Ro 25-6981. This compound is a potent and selective antagonist of the NMDA receptor subunit 2B (NR2B). google.comsigmaaldrich.com Research has demonstrated that the NR2B subunit plays a significant role in pain mechanisms. google.com Studies utilizing Ro 25-6981 have provided insights into its potential antinociceptive effects.

In a study investigating facial pain in rats using the formalin test, intracisternal administration of Ro 25-6981 was shown to attenuate nociceptive behaviors. sigmaaldrich.com The formalin test induces a biphasic pain response, and the activity of Ro 25-6981 in this model suggests an involvement of NR2B-containing NMDA receptors in the modulation of orofacial pain.

Furthermore, research on inflammatory pain has highlighted the role of NR2B subunits in the periaqueductal gray (PAG), a key brain region for pain modulation. Local infusion of Ro 25-6981 into the PAG of rats with persistent inflammatory pain resulted in a notable increase in paw withdrawal latency to thermal stimuli, indicating an analgesic effect. vulcanchem.com This finding suggests that the upregulation of NR2B-containing NMDA receptors in the PAG is a crucial element in the processing of persistent inflammatory pain. vulcanchem.com

Another study explored the effects of Ro 25-6981 in a model of opioid-induced hyperalgesia (OIH), a condition where opioid use paradoxically increases sensitivity to pain. Co-administration of Ro 25-6981 with morphine was found to prevent the development of thermal hyperalgesia in rats. google.com This suggests that peripheral NR2B-containing NMDA receptors may be a therapeutic target for mitigating OIH. google.com

The table below summarizes key findings from studies involving the this compound derivative Ro 25-6981 in nociceptive pathway research.

| Study Focus | Model | Key Finding with Ro 25-6981 | Reference |

| Orofacial Pain | Rat Formalin Test | Attenuated nociceptive behavior | sigmaaldrich.com |

| Inflammatory Pain | Rat with CFA-induced inflammation | Prolonged paw withdrawal latency to thermal stimuli when infused into the PAG | vulcanchem.com |

| Opioid-Induced Hyperalgesia | Rat model with sustained morphine administration | Prevented the development of thermal hyperalgesia | google.com |

Enzymatic Inhibition and Biological Target Engagement

While derivatives of this compound have been primarily investigated for their effects on neurotransmitter receptors, the broader piperidine scaffold is present in molecules targeting a variety of enzymes. The following sections explore research on the inhibition of two specific enzymes, Protein Lysine (B10760008) Methyltransferase G9a and Checkpoint Kinase Chk2. It is important to note that, based on available research, this compound itself or its simple derivatives have not been identified as direct inhibitors of these enzymes. However, the piperidine moiety is utilized in the synthesis of more complex inhibitors for these targets. nih.gov

Research on Protein Lysine Methyltransferase G9a Inhibition

Protein Lysine Methyltransferase G9a is an enzyme that plays a crucial role in epigenetic regulation by methylating histone H3 at lysine 9 (H3K9me2). Overexpression of G9a has been linked to various cancers, making it an attractive target for therapeutic intervention.

Research into G9a inhibitors has led to the development of several classes of small molecules. One of the most well-studied scaffolds is the quinazoline (B50416) ring system. For instance, BIX-01294, a diazepine-quinazoline derivative, was one of the first identified potent and selective inhibitors of G9a and the related enzyme GLP (G9a-like protein). Structural studies have shown that BIX-01294 binds to the substrate peptide groove of the enzyme.

Further structure-activity relationship (SAR) studies on the quinazoline scaffold have led to the discovery of even more potent inhibitors. UNC0638 and UNC0321 are examples of such inhibitors, with UNC0321 demonstrating picomolar potency against G9a. These compounds typically feature a 2,4-diaminoquinazoline core with various substitutions at other positions to optimize potency and selectivity.

While this compound is listed as a reactant for the synthesis of some G9a inhibitors, indicating the utility of the piperidine scaffold in building these complex molecules, there is no direct evidence in the reviewed literature of this compound or its simple derivatives acting as G9a inhibitors themselves. nih.gov The inhibitors identified in major studies possess distinct and more complex chemical structures, primarily based on the quinazoline or similar heterocyclic systems.

The table below highlights key G9a inhibitors with their respective scaffolds and reported activities.

| Inhibitor | Scaffold | Key Research Finding |

| BIX-01294 | Diazepine-Quinazoline | Potent and selective inhibitor of G9a and GLP; binds to the substrate peptide groove. |

| UNC0638 | Quinazoline | A potent G9a inhibitor developed through SAR studies. |

| UNC0321 | Quinazoline | A highly potent G9a inhibitor with picomolar activity. |

Studies on Checkpoint Kinase Chk2 Inhibition

Checkpoint Kinase 2 (Chk2) is a critical component of the DNA damage response pathway. Upon DNA damage, Chk2 is activated and phosphorylates downstream targets to induce cell cycle arrest, DNA repair, or apoptosis. As such, inhibiting Chk2 is a potential strategy to sensitize cancer cells to chemotherapy and radiation.

A variety of chemical scaffolds have been explored for the development of Chk2 inhibitors. For example, PV1019, a derivative of 4,4′-diacetyldiphenylurea-bis(guanylhydrazone), has been identified as a selective submicromolar inhibitor of Chk2. Crystallography studies have confirmed that PV1019 acts as an ATP-competitive inhibitor by binding to the ATP-binding pocket of the kinase.

Other studies have identified inhibitors from natural product sources and through synthetic efforts. Hymenialdisine and its analogues, for instance, have shown potent inhibition of Chk2. Research has also focused on developing inhibitors that can synergize with existing cancer therapies.

Similar to the case with G9a, while this compound is mentioned as a starting material for the synthesis of Chk2 inhibitors, indicating the value of the piperidine ring in medicinal chemistry, there is no published research demonstrating that this compound or its direct derivatives are themselves inhibitors of Chk2. nih.gov The known inhibitors of Chk2 generally possess more complex structures designed to fit into the ATP-binding site of the enzyme.

The table below presents examples of Chk2 inhibitors and their mechanisms of action.

| Inhibitor | Scaffold/Origin | Mechanism of Action |

| PV1019 | Diphenylurea-bis(guanylhydrazone) derivative | ATP-competitive inhibitor; binds to the ATP-binding pocket. |

| Hymenialdisine Analogue 1 | Indole derivative of a natural product | Potent inhibition of Chk2 activity at low nanomolar levels. |

| Debromohymenialdisine | Natural Product Analogue | Selective inhibition of Chk2, disrupting its role in cell cycle control and DNA repair. |

Mechanistic Studies of 1 Piperidinepropanol Derived Bioactive Agents

Elucidation of Molecular Mechanisms of Action

Derivatives of 1-piperidinepropanol have been identified as ligands for several important receptors and enzymes in the body. For example, this compound is a key starting material in the synthesis of 3-(3-Bromopropyl)piperidine hydrobromide, a compound that serves as a building block for ligands targeting serotonin (B10506) receptors, which are important in treating depression and anxiety. Furthermore, modifications of the this compound structure have yielded potent antagonists for muscarinic acetylcholine (B1216132) receptors and NMDA receptors, highlighting the scaffold's adaptability to different biological targets. medchemexpress.com Research has also explored its use in developing anticancer agents and inhibitors of the HSF1-mediated heat shock response.

Ligand-Receptor Binding Kinetics and Thermodynamics

The study of ligand-receptor binding kinetics and thermodynamics provides insight into the affinity and selectivity of drug candidates for their targets. Two notable examples of this compound derivatives are Biperiden and Ro 25-6981.

Biperiden (α-bicyclo[2.2.1]hept-5-en-2-yl-α-phenyl-1-piperidinepropanol) is a muscarinic acetylcholine receptor antagonist used in the treatment of Parkinson's disease. drugbank.com Its mechanism involves the competitive antagonism of acetylcholine at these receptors, particularly in the corpus striatum. drugbank.com Binding studies have shown that Biperiden displays selectivity for the M1 muscarinic receptor subtype. tocris.com The (+)-enantiomer of Biperiden shows a significantly higher affinity for the M1 receptor compared to other muscarinic subtypes, making it a highly selective antagonist. nih.gov The dissociation constants (Ki) highlight this selectivity. tocris.comdergipark.org.tr

Ro 25-6981 ((R,S)-α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol) is a potent and selective antagonist of the NMDA receptor, specifically targeting receptors that contain the GluN2B (formerly NR2B) subunit. medchemexpress.comnih.govbio-techne.com It acts as a non-competitive, activity-dependent blocker. researchgate.net Radioligand binding assays show that Ro 25-6981 has a very high affinity for the GluN2B subunit, with an IC50 value of 0.009 µM, demonstrating over 5000-fold selectivity for GluN2B over GluN2A-containing receptors. nih.govbio-techne.com Molecular docking studies predict a strong binding affinity to the transmembrane domain of the NMDA receptor, with a binding free energy of -29.431 kcal/mol. mdpi.com

| Compound | Target Receptor | Binding Affinity (Ki or IC50) | Notes |

|---|---|---|---|

| Biperiden | Muscarinic M1 | Ki: 0.48 nM | Shows highest affinity for M1 subtype. tocris.com |

| Biperiden | Muscarinic M2 | Ki: 6.3 nM | Lower affinity compared to M1. tocris.com |

| Biperiden | Muscarinic M3 | Ki: 3.9 nM | Intermediate affinity. tocris.com |

| Biperiden | Muscarinic M4 | Ki: 2.4 nM | Intermediate affinity. tocris.com |

| Biperiden | Muscarinic M5 | Ki: 6.3 nM | Lower affinity compared to M1. tocris.com |

| Ro 25-6981 | NMDA (GluN1C/GluN2B) | IC50: 0.009 µM (9 nM) | Highly selective for GluN2B-containing receptors. nih.govbio-techne.com |

| Ro 25-6981 | NMDA (GluN1C/GluN2A) | IC50: 52 µM | Demonstrates >5000-fold selectivity over GluN2A. nih.govbio-techne.com |

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies are essential for optimizing the biological efficacy of lead compounds. For this compound derivatives, SAR studies have revealed how specific structural modifications influence their interaction with various biological targets. nih.govnih.govresearchgate.netresearchgate.net

Piperidine (B6355638) Ring Substitutions : The piperidine moiety is a common feature in many pharmaceuticals. mdpi.com Modifications to this ring can significantly alter biological activity. For instance, in a series of 3-phenoxypropyl piperidine analogues developed as ORL1 receptor agonists, substitutions on the piperidine ring were explored to optimize potency and selectivity. nih.gov In another example, the introduction of a fluorine atom onto the piperidine ring, as in 3-(4-Fluoropiperidin-1-yl)propan-1-ol, can enhance binding affinity to certain receptors by optimizing steric and electronic effects.

Propanol (B110389) Linker and Side Chain : The 3-carbon propanol chain is a key linker. Its conversion to a bromopropyl group in 3-(3-Bromopropyl)piperidine creates a reactive intermediate for synthesizing new derivatives with potential anticancer or serotonergic activity. The nature of the group attached to the propanol chain is also critical. In haloperidol, a related piperidine derivative, removal of the hydroxyl function from the piperidine moiety significantly decreases binding to the D2 dopamine (B1211576) receptor. nih.gov

Substituents on the α-Carbon : The groups attached to the α-carbon of the propanol chain heavily influence receptor specificity and affinity. In Biperiden, the α-phenyl and α-bicyclo[2.2.1]hept-5-en-2-yl groups are crucial for its high-affinity binding to M1 muscarinic receptors. In Ro 25-6981, the α-(4-hydroxyphenyl) and β-methyl groups are key determinants for its selective and potent antagonism of GluN2B-containing NMDA receptors. researchgate.net

| Structural Moiety | Modification | Impact on Biological Activity | Example Compound/Series |

|---|---|---|---|

| Piperidine Ring | Fluorine substitution | Can enhance binding affinity by optimizing steric/electronic effects. | 3-(4-Fluoropiperidin-1-yl)propan-1-ol |

| Propanol Chain | Conversion to 3-bromopropyl | Creates a reactive intermediate for synthesizing new ligands (e.g., for serotonin receptors). | 3-(3-Bromopropyl)piperidine |

| α-Carbon Substituent | Presence of bulky lipophilic groups (phenyl, norbornenyl) | Critical for high-affinity binding to M1 muscarinic receptors. nih.gov | Biperiden |

| α/β-Carbon Substituents | α-(4-hydroxyphenyl) and β-methyl groups | Key for high potency and selectivity for GluN2B-NMDA receptors. nih.govresearchgate.net | Ro 25-6981 |

| Piperidine Moiety | Removal of hydroxyl group | Significant decrease in binding to D2 dopamine receptors. nih.gov | Haloperidol analogues |

Conformational Analysis and Receptor Interactions

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a receptor's binding site. ub.edu For this compound derivatives, both the flexibility of the molecule and specific structural features dictate how it binds.

Molecular docking studies provide detailed models of these interactions. For Biperiden, docking simulations with acetylcholinesterase (AChE), a secondary target, predicted a hydrogen bond between the drug's hydroxyl group and a tyrosine residue (Tyr 341) in the enzyme's peripheral anionic site. nih.gov This interaction is further stabilized by π-π stacking between Biperiden's phenyl ring and aromatic residues like Trp 286 and Tyr 341. nih.gov

In the case of Ro 25-6981, its high affinity and selectivity for the GluN2B subunit are governed by specific interactions within the receptor. mdpi.com Studies with chimeric receptors have shown that the structural elements responsible for its high-affinity binding are located within the first 464 amino acids of the GluN2B N-terminal domain. researchgate.net Mutations of specific residues, such as glutamic acid at positions 200 and 201 (E200, E201), were found to decrease the sensitivity of the receptor to Ro 25-6981, indicating these residues are critical points of interaction. researchgate.net

Applications of 1 Piperidinepropanol in Advanced Chemical Sciences and Medicinal Chemistry

Role in the Design and Synthesis of Novel Pharmacophores

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. 1-Piperidinepropanol serves as a crucial scaffold in the design of new pharmacophores, particularly for targeting specific receptors in the central nervous system.

Researchers have incorporated the this compound moiety into various molecular frameworks to develop potent and selective ligands for N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov For instance, derivatives such as α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidine propanol (B110389) have been synthesized and evaluated for their antagonistic activity at GluN1A/GluN2B NMDA receptors. nih.gov The piperidine (B6355638) portion of the molecule often plays a critical role in the binding affinity and selectivity of these compounds. The development of such selective antagonists is a key area of research for potential treatments of neurological disorders. nih.gov

Furthermore, the structural versatility of this compound allows for its use in creating compounds with potential activity against other G-protein coupled receptors (GPCRs). The piperidine ring is a common feature in many biologically active compounds, and its incorporation via the propanol linker provides a flexible yet defined orientation for interacting with receptor binding sites. nih.govnih.gov

Integration into Drug Delivery Systems

The physical and chemical properties of this compound make it a suitable candidate for integration into advanced drug delivery systems, aiming to improve the therapeutic efficacy and targeting of various drugs.

Preparation of Ionizable Amine Lipids for Nucleic Acid Delivery

A significant application of this compound is in the synthesis of ionizable amine lipids. pharmaffiliates.comchemicalbook.com These lipids are critical components of lipid nanoparticles (LNPs), which are used to deliver nucleic acid-based therapeutics, such as mRNA and siRNA. pharmaffiliates.comchemicalbook.comnih.gov The piperidine group in these lipids is ionizable, meaning it can become positively charged at acidic pH levels, facilitating the encapsulation of negatively charged nucleic acids. researchgate.netgoogle.com

Once inside the body, the LNP protects the nucleic acid from degradation and delivers it to target cells. The change in pH within the endosome of the cell triggers the ionization of the amine, which is thought to aid in the release of the nucleic acid into the cytoplasm where it can exert its therapeutic effect. researchgate.net The specific structure of the ionizable lipid, including the piperidine headgroup derived from this compound, can influence the efficiency of delivery and the cellular tropism of the LNP. nih.gov

Formulations for Enhanced Bioavailability and Target Specificity

The bioavailability of a drug, or the extent and rate at which the active moiety enters systemic circulation, is a critical factor in its therapeutic effectiveness. Formulations incorporating this compound derivatives have been explored to enhance the bioavailability of certain drugs. researchgate.netgoogle.com For example, derivatives of this compound, such as trihexyphenidyl (B89730) (α-cyclohexyl-α-phenyl-1-piperidinepropanol), have been formulated into both immediate and sustained-release dosage forms to control the drug's release profile and improve patient compliance. researchgate.netgoogle.com

Moreover, the lipophilic nature of the piperidine ring can be leveraged to improve the permeability of drugs across biological membranes. solubilityofthings.com By modifying the this compound scaffold, it is possible to create drug delivery systems that can target specific tissues or organs, thereby increasing the drug's efficacy and reducing off-target side effects. slideshare.netgoogle.com

Utilization as a Building Block in Complex Organic Synthesis

Beyond its direct applications in medicinal chemistry, this compound is a valuable building block in organic synthesis, providing a versatile starting material for the construction of more complex molecules. minakem.com

Preparation of Isothiourea Derivatives

This compound is utilized in the synthesis of isothiourea derivatives, which are important intermediates in the preparation of guanidines and other biologically active compounds. researchgate.netnii.ac.jpdaneshyari.com A common synthetic route involves the Mitsunobu reaction, where this compound is reacted with a thiourea (B124793) in the presence of reagents like N,N,N′,N′-tetramethylazodicarboxamide (TMAD) and tributylphosphine (B147548) to form an S-alkylisothiourea. nii.ac.jpdaneshyari.com

These isothiourea derivatives have been investigated for various pharmacological activities. For instance, N-alkyl-S-[3-(piperidin-1-yl)propyl]isothioureas have been synthesized and evaluated as potent and selective antagonists for the histamine (B1213489) H3 receptor, a target for treating neurological and inflammatory disorders. researchgate.netdaneshyari.com The this compound-derived portion of these molecules is crucial for their interaction with the receptor.

Scaffold for Heterocyclic Compound Development

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. mdpi.comrroij.comresearchgate.net The piperidine ring of this compound makes it an excellent scaffold for the development of a wide range of heterocyclic compounds. nih.govnih.gov

By reacting the hydroxyl group or the piperidine nitrogen, a variety of new heterocyclic systems can be constructed. These reactions can lead to the formation of fused ring systems or molecules with multiple heterocyclic motifs. The resulting compounds often possess unique three-dimensional structures and electronic properties, making them promising candidates for drug discovery programs targeting a diverse range of diseases. rroij.com

Contribution to Pesticide Research (e.g., Fungicides)

The chemical scaffold of this compound has served as a foundational structure in the development of certain agricultural pesticides, most notably in the creation of specific fungicides. Research in this area has focused on modifying the this compound structure to synthesize molecules with potent antifungal activity. The primary example of this application is the fungicide Piperalin (B166651), a derivative of a methylated this compound.

Detailed research has elucidated the mechanism through which these derivatives function, providing insight into their efficacy as pest control agents. Piperalin, chemically known as 3-(2-methylpiperidin-1-yl)propyl 3,4-dichlorobenzoate, is an ester of 2-methyl-1-piperidinepropanol. nih.govepa.gov It is recognized as a contact fungicide that provides effective and rapid eradication of powdery mildew, particularly in greenhouse ornamentals like roses. nih.govsepro.comepa.gov

The fungicidal activity of Piperalin stems from its role as a sterol biosynthesis inhibitor (SBI). cabidigitallibrary.org Fungal cell membranes rely on ergosterol (B1671047) for their structural integrity and function. Piperalin disrupts this fundamental biological process by specifically targeting and inhibiting the sterol Δ8→Δ7-isomerase enzyme. nih.govcabidigitallibrary.orgresearchgate.net This inhibition halts the conversion of Δ8-sterols into essential later-stage sterols required for ergosterol production. Consequently, the fungus accumulates abnormal Δ8-sterol precursors, which compromises cell membrane function and ultimately leads to the cessation of fungal growth. nih.govresearchgate.net

Studies have confirmed this mechanism in various fungi. Research on Ustilago maydis demonstrated that Piperalin is a potent inhibitor of both growth and ergosterol biosynthesis. nih.govashs.org Similarly, in studies involving the wheat pathogen Microdochium nivale, treatment with Piperalin led to the accumulation of Δ8-sterols, confirming its inhibitory effect on the sterol Δ8→Δ7-isomerase in cell-free enzyme systems. nih.govresearchgate.net This targeted mode of action makes derivatives of this compound a subject of interest in the ongoing development of specialized fungicides.

Research Findings on a this compound Derivative

| Compound Name | Chemical Class | Pesticide Type | Primary Target Pest | Mechanism of Action | Key Research Finding |

|---|---|---|---|---|---|

| Piperalin | Piperidine | Fungicide | Powdery Mildew | Sterol Biosynthesis Inhibitor (Inhibition of sterol Δ8→Δ7-isomerase) | Causes accumulation of Δ8-sterols in fungi such as Microdochium nivale, disrupting cell membrane formation. nih.govresearchgate.net |

Toxicological Research and Safety Profile Assessment Methodologies

Preclinical Toxicological Investigations of 1-Piperidinepropanol Derivativesvulcanchem.comnih.gov

Derivatives of this compound have been investigated for various pharmacological activities, which necessitates a thorough toxicological evaluation. ontosight.aiontosight.ai For example, this compound, alpha,alpha-diphenyl-beta-methyl-, hydrochloride has been studied for its potential as a modulator of neurotransmitter receptors, requiring detailed pharmacological profiles and toxicity data from preclinical models. ontosight.ai Similarly, this compound, alpha-(p-fluorophenyl)- has been explored for analgesic, neuroprotective, and psychopharmacological effects, with its fluorine substitution potentially influencing its efficacy and toxicity profile. ontosight.ai

In vitro cytogenetics assays are crucial for determining the potential of a chemical to cause genetic damage. The U.S. Environmental Protection Agency (EPA) Gene-Tox Program has reviewed various assays to assess the clastogenic (chromosome-breaking) effects of chemicals. nih.gov These assays often utilize mammalian cell lines or leukocytes to evaluate chromosomal aberrations. nih.gov For instance, the EPA has required an in vivo cytogenetics assay, such as a metaphase analysis for aberrations or a micronucleus assay, for the reregistration of piperalin (B166651), a related piperidine (B6355638) compound. epa.gov

The in vitro micronucleus test and the comet assay are two commonly employed methods. nih.gov For example, a study on quinolone antimicrobials used the in vitro micronucleus test to detect chromosome aberrations and the alkaline single-cell gel electrophoresis (comet) assay to identify DNA single-strand breaks. nih.gov Such assays are essential for identifying potential genotoxic impurities (GTIs) that may arise during the synthesis of pharmaceutical compounds. nih.gov For example, diethyl sulfate, a potential GTI in the production of pitolisant (B1243001) hydrochloride, is monitored due to its known genotoxic features. nih.gov

Table 1: In Vitro Genotoxicity Assays

| Assay Type | Purpose | Example Application |

|---|---|---|

| Micronucleus Test | Detects chromosome aberrations. nih.gov | Evaluation of quinolone antimicrobials. nih.gov |

| Comet Assay (Single-Cell Gel Electrophoresis) | Identifies DNA single-strand breaks. nih.gov | Assessment of DNA damage by quinolones. nih.gov |

| Metaphase Analysis | Examines chromosomal aberrations. epa.gov | Required for piperalin reregistration. epa.gov |

Animal models are indispensable for evaluating the systemic toxicity of this compound derivatives. These studies help determine key toxicological parameters such as the LD50 (the dose lethal to 50% of the test animals). For the related compound biperiden, the oral LD50 in rats is reported as 750 mg/kg. drugbank.com Another related compound, piperalin, showed an oral LD50 of approximately 800 mg/kg for female rats and 1419 mg/kg for males in an acute toxicity study. nih.gov

Toxicity screening using animal models like zebrafish embryos can provide initial insights into the potential toxicity of new compounds. mdpi.comresearchgate.net For certain brusatol (B1667952) derivatives, the LC50 values in zebrafish embryos were determined to be higher than that of a traditional antifouling agent, indicating lower toxicity. mdpi.com Furthermore, preclinical models are used to investigate the efficacy and potential adverse effects of this compound derivatives. ontosight.ai For instance, rodent models have been used to distinguish between therapeutic and adverse effect thresholds for compounds like biperiden. Kainic acid-induced status epilepticus in mice is another model used to assess the neurobiological effects of related compounds. liverpool.ac.uk

Table 2: Acute Oral Toxicity Data for Related Compounds in Rats

| Compound | Sex | LD50 (mg/kg) | Toxicity Category |

|---|---|---|---|

| Biperiden | Not specified | 760 drugbank.com | Not specified |

| Piperalin | Female | ~800 nih.gov | III nih.gov |

| Piperalin | Male | 1419 nih.gov | III nih.gov |

In Vitro Cytogenetics Assays for Genotoxicity Assessment

Metabolic Pathways and Biotransformation Studiesepa.gov

Understanding the metabolic pathways and biotransformation of this compound and its derivatives is crucial for assessing their safety and efficacy. Metabolism studies often involve identifying the major degradates and metabolic products. For the related compound biperiden, metabolism is not completely understood but is known to involve hydroxylation. nih.govdrugbank.com

In the case of the fungicide piperalin, a related piperidine compound, it undergoes microbially-mediated hydrolysis in aerobic soil. nih.gov Key hydrolytic degradates identified were dichlorobenzoic acid and 3-(2-methylpiperidino)propyl alcohol. epa.govnih.gov The EPA has required confirmation of the identity of major degradates found in hydrolysis, aerobic soil metabolism, and anaerobic soil metabolism studies for piperalin. epa.gov Computational tools and in vitro systems, such as human liver microsomes, can be used to predict metabolic pathways. For instance, the NMDA receptor antagonist Ro 25-6981 was shown to be metabolized within 30 minutes in human liver microsomes, with glucuronidation and sulfation identified as potential metabolic routes. researchgate.net

Environmental Impact Research Methodologies (e.g., Hydrolysis, Aerobic/Anaerobic Soil Metabolism)europa.eu

The persistence of a compound in the environment is a key parameter. Fluazuron, for example, is moderately persistent, with its half-life varying based on soil and environmental conditions. shreejipharmainternational.com Environmental fate assessments also consider the potential for leaching of the parent compound and its major degradates into groundwater. epa.gov Regulatory agencies like the EPA may require additional data on hydrolysis and soil metabolism to conduct a complete environmental fate assessment. epa.gov

Regulatory Science and Risk Assessment Frameworks for Related Compoundseuropa.eu

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Medicines Agency (EMA) establish frameworks for the risk assessment of chemical compounds. epa.govnih.gov These frameworks often involve a comprehensive review of health and safety data to determine if a substance poses an unreasonable risk to humans or the environment. epa.gov The process may include a preliminary assessment of hazard and exposure based on the chemical's structure and physicochemical properties. europa.eu

Risk assessment involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. orrchoward.com For pesticides like piperalin, the EPA conducts a reregistration eligibility decision (RED) process, which examines all available data on the active ingredient. epa.gov For pharmaceuticals, regulatory guidelines from bodies like the EMA, the International Council for Harmonisation (ICH), and the Food and Drug Administration (FDA) stipulate the need to monitor and control potentially genotoxic impurities. nih.gov The principle of control banding may be applied, where the level of control required is proportional to the potential harm of the substance. orrchoward.com

Advanced Analytical and Characterization Methodologies in 1 Piperidinepropanol Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to the structural determination of 1-Piperidinepropanol. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecule's atomic framework and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the piperidine (B6355638) ring, the propyl chain, and the hydroxyl group. hmdb.ca The protons of the piperidine ring typically appear as a complex multiplet in the region of approximately 1.4-3.5 ppm. vulcanchem.com The methylene (B1212753) protons of the propyl chain would also produce distinct signals, while the hydroxyl proton's chemical shift can vary depending on the solvent and concentration.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. cognitoedu.org The molecular ion peak (M+) would correspond to the compound's molecular mass (143.23 g/mol). echemi.com Common fragmentation patterns for similar amine alcohols often involve cleavage of the carbon-carbon bond adjacent to the nitrogen atom or the oxygen atom. libretexts.org This can lead to the loss of specific fragments, and the resulting mass-to-charge (m/z) ratios of these fragment ions provide valuable structural information. cognitoedu.orgwikipedia.org For instance, the fragmentation of related piperidine compounds can involve the cleavage of the piperidine ring itself. vulcanchem.com

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

|---|---|

| ¹H NMR | Piperidine ring protons (~1.4-3.5 ppm), Methylene protons of the propyl chain, Hydroxyl proton (variable shift) |

| ¹³C NMR | Piperidine ring carbons, Propyl chain carbons, Carbon bearing the hydroxyl group |

| Mass Spec. | Molecular ion peak (m/z) at 143, Fragmentation patterns showing loss of propyl chain or piperidine ring fragments |

Chromatographic Methods for Purity and Mixture Analysis (e.g., GC, HPLC)

Chromatographic techniques are essential for separating this compound from impurities and analyzing its concentration in mixtures. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods. semanticscholar.org

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and passed through a column. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase within the column. The purity of this compound can be determined by the presence of a single major peak, with the retention time being a characteristic property under specific GC conditions. sigmaaldrich.com For instance, GC has been used to confirm the purity of intermediates in the synthesis of related piperidine-containing compounds, such as Biperiden.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. sielc.com In the analysis of piperidine derivatives, reverse-phase HPLC is often used, where a nonpolar stationary phase is paired with a polar mobile phase. sielc.com The purity of various this compound derivatives has been confirmed using HPLC, often showing purities greater than 95% or even 99%. lgcstandards.comlgcstandards.comsigmaaldrich.com For example, the analysis of Pridinol, a derivative of this compound, can be performed using a C18 column with a mobile phase of acetonitrile (B52724) and water containing an acid modifier like phosphoric or formic acid. sielc.com

Table 2: Chromatographic Conditions for Analysis of Piperidine Derivatives

| Technique | Column | Mobile Phase | Detection | Application Example |

|---|---|---|---|---|

| GC | Poly(dimethyl)(diphenyl)(divinyl) siloxane | - | - | Purity analysis of a synthetic intermediate for Biperiden. |

| HPLC | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile/Phosphate Buffer (pH 3.0) | UV at 210 nm | Purity determination of Biperiden hydrochloride. |

| HPLC | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | MS-compatible with formic acid | Separation of Pridinol. sielc.com |

| HPLC | Shim-pack C18 (250 × 4.6 mm ID × 5 μ) | 0.01 M Sodium Dihydrogen Orthophosphate/Acetonitrile (gradient) | UV at 218 nm | Quantification of an impurity in Pitolisant (B1243001) hydrochloride synthesis, which uses this compound. rsc.org |

Crystallography and X-ray Diffraction for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy.

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide powerful tools to investigate the properties and behavior of this compound at the molecular level, complementing experimental data.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov In the context of this compound derivatives, MD simulations can model how these compounds interact with biological targets, such as proteins or receptors. These simulations can provide insights into the binding modes, the stability of the compound-target complex, and the conformational changes that may occur upon binding. For instance, MD simulations have been used to study the binding of ifenprodil (B1662929), a compound containing a piperidine moiety, to the GluN1/GluN2B NMDA receptor. nih.gov Similarly, molecular docking, a related computational technique, has been used to investigate the interactions of other piperidine-containing compounds with their biological targets. mdpi.com

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. benthamdirect.com These calculations can determine properties like molecular orbital energies (HOMO and LUMO), electron density distribution, and dipole moments. ekb.egekb.eg This information is valuable for understanding the reactivity and stability of this compound and its derivatives. chemjournal.kz For example, quantum chemical studies on various piperidine derivatives have been conducted to predict their reactivity and thermodynamic stability. ekb.egekb.egchemjournal.kz Such calculations can help to identify nucleophilic and electrophilic sites within the molecule and predict its solubility in different solvents. ekb.eg Studies have shown that for many piperidine derivatives, the oxygen atom of a benzoyl radical can act as a nucleophilic center. ekb.egchemjournal.kz The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical stability. ekb.egekb.eg

Future Research Directions and Translational Perspectives for 1 Piperidinepropanol

Development of Next-Generation Piperidinepropanol Derivatives with Enhanced Selectivity and Potency

The development of next-generation 1-piperidinepropanol derivatives is a focal point of contemporary medicinal chemistry, aiming to refine their pharmacological profiles for improved therapeutic application. marketresearchintellect.com A primary objective is to enhance the selectivity and potency of these compounds. nih.gov The structural versatility of the piperidine (B6355638) scaffold allows for systematic modifications to achieve these goals. researchgate.net

Researchers are actively synthesizing and evaluating new analogues to improve efficacy and safety. marketresearchintellect.com For instance, the introduction of chiral centers into the piperidine scaffold is a key strategy to enhance biological activities and selectivity. researchgate.net The stereochemistry of these molecules is crucial, as different enantiomers can exhibit vastly different pharmacological effects.

One area of focus is the development of derivatives with improved potency at monoamine transporters. nih.gov Some hybrid ligands based on the piperidine structure have shown low nanomolar to subnanomolar potency, representing a significant improvement. nih.gov These highly potent and selective inhibitors may have applications as imaging tools for positron emission tomography (PET) and for treating various central nervous system disorders. nih.gov

Furthermore, modifications are being explored to enhance pharmacokinetic properties, such as bioavailability and metabolic stability. marketresearchintellect.com For example, the introduction of a fluorine atom can reduce metabolism by cytochrome P450 enzymes, potentially extending the half-life of the compound. Such advancements in drug design are paving the way for more effective and safer medications based on the this compound framework. marketresearchintellect.com

Exploration of Novel Therapeutic Indications and Biological Targets

The inherent versatility of the this compound scaffold makes it a valuable platform for discovering new therapeutic agents for a wide range of diseases. researchgate.netresearchgate.net Researchers are actively investigating novel applications beyond their initial intended uses by screening them against diverse biological targets. researchgate.netontosight.ai

One promising area is in the treatment of neurodegenerative diseases. nih.gov For example, derivatives are being developed as potential treatments for Alzheimer's disease by targeting cholinesterases and monoamine oxidases. nih.govresearchgate.net The ability to modulate multiple targets relevant to the disease pathology is a key advantage of this compound class. nih.gov Additionally, certain piperidine derivatives have been investigated for their potential in managing Parkinson's disease. oaepublish.com

The exploration of this compound derivatives extends to infectious diseases. Some analogues have demonstrated antibacterial and antiviral activities. acs.org For instance, certain piperidine-substituted arylpyrimidines have been evaluated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Furthermore, the potential of these compounds as anticancer agents is an active area of research. nih.gov Some piperidinone derivatives have shown activity against various cancer cell lines, including lung, breast, and ovarian cancer. nih.gov The mechanism often involves the inhibition of critical signaling pathways, such as the IκB kinase (IKKb) pathway, which is involved in chronic inflammation associated with cancer progression. nih.gov

Advancements in Asymmetric Synthesis and Stereocontrol for Complex Analogues

The biological activity of many piperidine-containing pharmaceuticals is highly dependent on their three-dimensional structure, or stereochemistry. dntb.gov.ua Consequently, the development of synthetic methods that allow for precise control over the arrangement of atoms in space is critical for creating effective and safe drugs. researchgate.netjyu.fi

Recent advancements in asymmetric synthesis have provided powerful tools for producing enantiomerically pure piperidine derivatives. rsc.org One such strategy involves the use of chiral catalysts to guide reactions toward the formation of a specific stereoisomer. researchgate.net For example, organocatalysis has been successfully employed in the asymmetric synthesis of piperidine alkaloids. researchgate.net

Another key approach is the diastereoselective reductive cyclization of amino acetals, where the stereochemistry of the final piperidine ring is controlled by the initial Mannich reaction. mdpi.com This method allows for the retention of stereochemistry throughout the synthetic sequence. mdpi.com Furthermore, a modular approach combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling has been developed to simplify the synthesis of complex piperidines. news-medical.net This two-step process offers a streamlined and cost-effective way to build these valuable molecules. news-medical.net

These sophisticated synthetic strategies are essential for creating complex analogues of this compound with multiple chiral centers. researchgate.net The ability to generate a diverse library of stereoisomers for biological evaluation is crucial for identifying the most potent and selective drug candidates. dntb.gov.ua

Integration of this compound in Polypharmacology and Multi-Target Drug Design

The traditional "one drug, one target" approach to drug discovery is increasingly being supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets. nih.gov This strategy is particularly promising for complex diseases that involve multiple pathological pathways. nih.gov The this compound scaffold is an excellent starting point for designing such multi-target-directed ligands (MTDLs) due to its structural versatility. mdpi.comresearchgate.net